3-Bromo-2-fluorotoluene
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-2-fluorotoluene and related halogenated toluenes often involves halogenation reactions, where specific conditions determine the regioselectivity of the halogen substituents on the aromatic ring. Techniques such as bromination, fluorination, and nucleophilic aromatic substitution (SNAr) are commonly employed. For example, Zhao et al. (2004) developed a method for the synthesis of 4-Fluoro-3-phenoxytoluene through Ullmann coupling reaction, which involves 3-bromo-4-fluorotoluene, indicating the synthetic accessibility of bromo-fluorotoluenes under specific conditions (Zhao Wenxian, Wang De-kun, Z. Yanli, 2004).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-fluorotoluene is defined by its aromatic benzene ring, with a methyl group providing the toluene backbone, and the bromo and fluoro substituents adding to the complexity of its electronic and spatial configuration. X-ray crystallography, NMR, and other spectroscopic methods are typically used to elucidate such structures. Silveira et al. (2011) discussed the synthesis and structure of a related bromo-fluoro compound, highlighting the role of substituents in defining the molecular geometry and electronic properties (Silveira, M., Templet, Erin E., Fronczek, F., 2011).
Scientific Research Applications
Synthesis Processes
Intermediate for Medical Applications : 2-Bromo-6-fluorotoluene, a compound related to 3-Bromo-2-fluorotoluene, is noted as an important intermediate in medical applications. This compound is synthesized through a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction (Li Jiang-he, 2010).
Ullmann Coupling Reaction : The compound 4-Fluoro-3-phenoxytoluene, synthesized by the Ullmann coupling reaction, utilizes 3-bromo-4-fluorotoluene as a key starting material. This process demonstrates the utility of such compounds in forming complex organic molecules (Zhao Wenxian, Wang De-kun, Z. Yanli, 2004).
Chemical Properties and Applications
Catalyst in Nitration Processes : In a study exploring solid acid catalysts for fluorotoluene nitration using nitric acid, fluorotoluenes including 2-fluorotoluene (closely related to 3-Bromo-2-fluorotoluene) demonstrated effective regioselective nitration under mild conditions. This indicates potential applications in fine chemical synthesis (S. Maurya, M. K. Gurjar, Kusum Madhukar Malshe, P. Patil, M. Dongare, E. Kemnitz, 2003).
High-Pressure and Low-Temperature Polymorphism : A study on the polymorphism of fluorotoluene isomers under high-pressure and low-temperature conditions revealed distinct polymorphic forms, highlighting the unique physical properties of these compounds and their potential in material science applications (J. Ridout, M. Probert, 2013).
Fluorination Reactions : The compound 3-Bromo-2-fluorotoluene has been used in reactions like direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives, demonstrating its role in complex organic synthesis and fluorination processes (Mingzhu Zhao, Ling Ming, Jialiang Tang, Xiaoming Zhao, 2016).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-fluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVNGSFAHGKCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208627 | |
Record name | 3-Bromo-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluorotoluene | |
CAS RN |
59907-12-9 | |
Record name | 1-Bromo-2-fluoro-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59907-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059907129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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